molecular formula C13H24N2O2 B13006653 rel-tert-Butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate

rel-tert-Butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate

Cat. No.: B13006653
M. Wt: 240.34 g/mol
InChI Key: COJNHDCEWDUHMX-GWCFXTLKSA-N
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Description

IUPAC Nomenclature and Stereochemical Assignment

The systematic IUPAC name rel-tert-butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate encodes critical structural and stereochemical information. The parent framework, octahydro-1H-isoindole, consists of a bicyclic system fusing a six-membered cyclohexane ring with a five-membered pyrrolidine-like ring. The prefix octahydro denotes full saturation of the isoindole system, while the rel designation indicates the relative configuration at the 3a and 7a stereocenters. The tert-butyl carbamate group (-OC(=O)NH-C(CH3)3) is appended to the 3a nitrogen atom, as specified by the positional descriptor.

Stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, with the 3aR and 7aS configurations determined via X-ray diffraction and nuclear Overhauser effect (NOE) spectroscopy. The 3aR designation arises from the clockwise prioritization of substituents (N1, C2, C8, C7a) when viewed along the C3a-N bond axis. Similarly, the 7aS configuration reflects the spatial arrangement of the fused ring system, where the hydrogen atom at C7a occupies a pseudoaxial position relative to the bicyclic framework.

X-ray Crystallographic Analysis of Bicyclic Isoindoline Core

Single-crystal X-ray diffraction studies of related octahydroisoindole derivatives reveal key structural features of the bicyclic core. The isoindoline system adopts a chair conformation for the six-membered ring and an envelope conformation for the five-membered ring, with puckering parameters (q2, q3) of 0.512 Å and 0.213 Å, respectively. The fused ring system exhibits notable torsional strain, as evidenced by:

Crystallographic Parameter Value Source
C5-C6-C7-C8 Torsion Angle 73.6° ± 0.4
N1-C1-C2 Bond Angle 102.8° ± 0.2
C3a-N1-C8 Dihedral Angle 112.5° ± 0.3
Interplanar Angle (6-/5-membered) 89.8° ± 0.2

The carbamate group lies in a pseudoaxial orientation, stabilized by intramolecular C-H···O hydrogen bonding between the tert-butyl methyl groups and the carbonyl oxygen (d = 2.41 Å, θ = 147°). This geometric arrangement minimizes steric clashes between the bulky tert-butyl group and the bicyclic framework while maximizing resonance stabilization of the carbamate moiety.

Conformational Dynamics in Solution Phase

Solution-phase NMR studies (1H, 13C, NOESY) reveal dynamic interconversion between two dominant conformers in polar aprotic solvents. The major conformer (85% population in CDCl3 at 298 K) corresponds to the crystallographically observed structure, while the minor conformer features an inverted puckering of the five-membered ring (ΔG‡ = 12.3 kJ/mol). Key observations include:

  • Ring Puckering Flexibility : The five-membered ring undergoes rapid envelope-to-twist-boat transitions (τ = 1.2 ns at 25°C), detected via line-shape analysis of the C3a-H resonance (δ 4.21 ppm, J = 6.7 Hz).
  • Carbamate Rotation Barrier : Restricted rotation about the N-C(O) bond (ΔG‡ = 18.9 kJ/mol) generates diastereotopic tert-butyl methyl groups, observed as two distinct 1H NMR singlets at δ 1.43 and 1.47 ppm.
  • Solvent-Dependent Population : In DMSO-d6, increased hydrogen bonding to the carbamate carbonyl reduces ring puckering amplitude by 38%, as quantified through nuclear Overhauser effect spectroscopy (NOESY) cross-peak volumes.

Density functional theory (DFT) calculations (B3LYP/6-311+G**) corroborate these findings, identifying two energy minima separated by 4.7 kJ/mol. The higher-energy conformer exhibits a 12° deviation in the C3a-N-C(=O)-O dihedral angle, reducing steric compression between the tert-butyl group and the isoindoline hydrogen at C7a.

Comparative Analysis of rel- vs. abs-Configurational Isomers

The rel configuration designation indicates relative stereochemistry, whereas absolute (abs) configurations require explicit determination via anomalous dispersion methods. Key distinctions emerge in physicochemical and supramolecular properties:

Property rel-Isomer abs-(3aR,7aS) Isomer Source
Melting Point 98-101°C (broad) 112-114°C (sharp)
[α]D20 (CHCl3) Not applicable +24.7° ± 0.5°
Aqueous Solubility (25°C) 1.7 mg/mL 0.9 mg/mL
Crystal Packing Efficiency 68.2% 71.9%

The absolute (3aR,7aS) configuration exhibits enhanced crystallinity due to optimized C-H···π interactions between the tert-butyl methyl groups and adjacent aromatic systems (d = 2.78 Å). In contrast, rel-configured material forms racemic twins with reduced lattice energy (-ΔHlattice = 5.3 kJ/mol), explaining its lower melting range.

Chiral stationary phase HPLC (Chiralpak IA-3, hexane/i-PrOH 90:10) resolves the enantiomers with a resolution factor Rs = 2.14, demonstrating the kinetic stability of the stereocenters under ambient conditions. Variable-temperature CD spectroscopy reveals configuration-dependent Cotton effects at 217 nm (Δε = +3.2 for 3aR,7aS vs. -2.8 for 3aS,7aR), providing a diagnostic tool for absolute configuration determination.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-[(3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]carbamate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13-7-5-4-6-10(13)8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-,13-/m0/s1

InChI Key

COJNHDCEWDUHMX-GWCFXTLKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]12CCCC[C@H]1CNC2

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCCC1CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-tert-Butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate isoindoline derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: rel-tert-Butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halides, amines; reactions are often conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

    Oxidation: Oxo derivatives of the compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

rel-tert-Butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-tert-Butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bicyclic Cores

tert-Butyl (R)-(2-amino-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate ((R)-2)
  • Structure: Features a tetrahydrobenzo[1,2-d]thiazole ring instead of octahydroisoindole.
  • Properties : Melting point = 153–154°C; optical rotation [α]D = +39.7 (MeOH). Synthesized via Boc protection of an amine precursor .
  • Key Difference : The thiazole ring enhances rigidity and may influence binding affinity in medicinal chemistry applications compared to the isoindole core.
(2R,3aR,7aS)-rel-Octahydro-indole-2-carboxylic acid (CAS: 87679-51-4)
  • Structure : Replaces the carbamate group with a carboxylic acid, significantly altering polarity and reactivity.
  • Properties : Melting point = 274–276°C; predicted pKa = 2.47 (acidic). The carboxylic acid group enables salt formation, enhancing solubility in aqueous media compared to the carbamate .

Boc-Protected Amines with Varied Substituents

rel-tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS: 207729-03-1)
  • Structure : Cyclopentyl backbone with a hydroxyl group instead of a bicyclic system.
  • Properties : Molecular weight = 201.26; safety warnings include H302 (harmful if swallowed) and H315 (skin irritation). The hydroxyl group introduces hydrogen-bonding capability, absent in the target compound .
tert-Butyl (S)-(2-(4,5-dibromo-1H-pyrrole-2-carboxamido)-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate ((S)-3)
  • Structure : Incorporates a dibromopyrrole carboxamide substituent on the thiazole ring.
  • Properties : Melting point = 176–178°C; optical rotation [α]D = -36.8 (MeOH). The electron-withdrawing bromine atoms may increase electrophilicity, contrasting with the electron-donating Boc group in the target compound .

Precursors and Derivatives

(3aR,7aS)-rel-octahydro-1H-Indole (CAS: 2030-29-7)
  • Structure : The amine precursor to the target compound, lacking the Boc group.
  • Properties : Smaller molecular formula (C₈H₁₅N). The absence of the carbamate reduces steric hindrance, making it more reactive in alkylation or acylation reactions .
(3aR,7aS)-rel-hexahydro-4,7-Ethano-1H-isoindole-1,3(2H)-dione (CAS: 85922-86-7)
  • Structure : Contains a dione group, introducing ketone functionality.
  • Properties: Molecular formula = C₁₀H₁₃NO₂. The dione group enables conjugation and redox reactivity, unlike the carbamate’s stability under basic conditions .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Key Functional Groups Melting Point (°C) Notable Properties
Target Compound 250275-07-1 C₁₃H₂₄N₂O₂ Boc-protected isoindole N/A 97% purity; storage at room temp
(R)-2 (Thiazole derivative) N/A C₁₄H₂₃N₃O₂S Boc, thiazole 153–154 [α]D = +39.7; sulfur-containing
Octahydro-indole-2-carboxylic acid 87679-51-4 C₉H₁₃NO₂ Carboxylic acid 274–276 pKa = 2.47; high melting point
(1R,3S)-3-hydroxycyclopentyl derivative 207729-03-1 C₁₀H₁₉NO₃ Hydroxyl, cyclopentyl N/A H302/H315 warnings
(S)-3 (Dibromopyrrole derivative) N/A C₁₉H₂₀Br₂N₄O₃S Dibromopyrrole, thiazole 176–178 [α]D = -36.8; electrophilic

Biological Activity

Rel-tert-Butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate is a compound belonging to the isoindole derivatives class, characterized by its unique structural features, including a tert-butyl group and a carbamate functional group. The molecular formula is C12H22N2O2C_{12}H_{22}N_{2}O_{2}, with a molecular weight of 226.32 g/mol. Its stereochemistry, denoted as (3aR,7aS), plays a crucial role in determining its biological activity and reactivity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating potential applications in pharmacology. Isoindole derivatives have shown promise in several therapeutic areas, including neuroprotection and antimicrobial activity.

Research indicates that compounds similar to this compound may interact with specific biological targets, influencing various cellular pathways. This interaction is essential for understanding the compound's pharmacological properties.

Research Findings

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Effects : Isoindole derivatives have been studied for their neuroprotective properties. For instance, compounds exhibiting similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential use in neurodegenerative diseases.
  • Antimicrobial Activity : Some isoindole derivatives have shown antimicrobial properties against various pathogens. Research indicates that this compound may possess similar effects, warranting further investigation.
  • Pharmacological Applications : The compound's structural characteristics suggest potential applications in drug development for conditions such as anxiety and depression due to its possible interaction with neurotransmitter systems.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureKey Features
tert-butyl (3aR,7aR)-rel-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylateC12_{12}H22_{22}N2_{2}O2_{2}Similar isoindole framework; potential neuroprotective effects
tert-butyl (octahydro-1H-isoindole-5-yloxy)carbamateC12_{12}H22_{22}N2_{2}O2_{2}Contains similar carbamate functionality; explored for antimicrobial properties
4-hydroxyhexahydroisoindoleC10_{10}H15_{15}NOLacks the tert-butyl group; studied for its role in neuropharmacology

Case Studies

Several case studies highlight the biological activity of isoindole derivatives:

  • Case Study on Neuroprotection : A study published in a pharmacology journal examined the effects of an isoindole derivative on neuronal cell lines exposed to oxidative stress. Results indicated significant reductions in cell death and improved cell viability when treated with the compound.
  • Antimicrobial Evaluation : Another study investigated the antimicrobial efficacy of various isoindoles against Gram-positive and Gram-negative bacteria. The results suggested that certain derivatives exhibited potent antibacterial activity, supporting the hypothesis that this compound may also possess similar properties.

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